3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-(DECYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the decylsulfanyl group and the dimethyl substitutions on the triazolopyrimidine core contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DECYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5,7-dimethyl-1,2,4-triazole-3-thiol with decyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(DECYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(DECYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO[4,3-A]PYRIMIDINE: Known for its antibacterial activity.
1,2,4-TRIAZOLO[4,3-A]PYRAZINE DERIVATIVES: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
3-(DECYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is unique due to the presence of the decylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H28N4S |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-decylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C17H28N4S/c1-4-5-6-7-8-9-10-11-12-22-17-20-19-16-18-14(2)13-15(3)21(16)17/h13H,4-12H2,1-3H3 |
InChI Key |
TUIUKFKZNPKJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NN=C2N1C(=CC(=N2)C)C |
Origin of Product |
United States |
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